

4-Bromo-2,6-dimethylpyridine solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,6-dimethylpyridine**

Cat. No.: **B109321**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Bromo-2,6-dimethylpyridine** in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of **4-Bromo-2,6-dimethylpyridine** (CAS 5093-70-9), a key heterocyclic intermediate in the pharmaceutical and agrochemical industries. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document moves beyond simple data recitation to explain the underlying physicochemical principles governing its solubility, providing researchers and drug development professionals with the knowledge to make informed decisions.

Physicochemical Profile of 4-Bromo-2,6-dimethylpyridine

4-Bromo-2,6-dimethylpyridine, also known as 4-Bromo-2,6-lutidine, is a substituted pyridine ring. Its structure, featuring a moderately polar pyridine core, two nonpolar methyl groups, and a polarizable bromine atom, dictates its physical and chemical properties.[\[1\]](#)

Key Properties:

Property	Value	Source(s)
CAS Number	5093-70-9	[2] [3]
Molecular Formula	C ₇ H ₈ BrN	[1] [3] [4]
Molecular Weight	186.05 g/mol	[4] [5]
Appearance	Colorless to pale yellow liquid or low melting solid	[1] [2]
Boiling Point	207.3 °C at 760 mmHg	[2]
Density	1.415 g/cm ³	[2]

| Flash Point | 79.2 °C [\[2\]](#) |

The molecule's overall character can be described as moderately polar.[\[1\]](#) The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity. The two methyl groups add nonpolar character, while the bromine atom enhances its molecular weight and introduces significant polarizability. This structural combination leads to good solubility in a range of organic solvents but limited solubility in water.[\[1\]](#)

Theoretical Framework of Solubility

A predictive understanding of solubility begins with fundamental principles of intermolecular forces. The adage "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.

Intermolecular Forces at Play

The dissolution of **4-Bromo-2,6-dimethylpyridine** in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

- Solute-Solute Interactions: As a solid, **4-Bromo-2,6-dimethylpyridine** molecules are held together by dipole-dipole interactions (due to the polar C-Br and C-N bonds) and London dispersion forces.

- Solute-Solvent Interactions: The potential for solubility is highest in solvents that can form strong interactions with the solute.
 - Polar Aprotic Solvents (e.g., THF, Dichloromethane) can engage in dipole-dipole interactions.
 - Polar Protic Solvents (e.g., Methanol, Ethanol) can also engage in dipole-dipole interactions, though they are less effective hydrogen bond donors to the pyridine nitrogen than they are to themselves.
 - Nonpolar Solvents (e.g., Toluene, Hexane) primarily interact through weaker London dispersion forces.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.^{[6][7]} It deconstructs the total cohesive energy of a substance into three components:

- δD (Dispersion): Energy from van der Waals forces.
- δP (Polar): Energy from dipole-dipole interactions.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if the "distance" between them in the three-dimensional Hansen space is small. While experimentally determined HSP values for **4-Bromo-2,6-dimethylpyridine** are not readily available in the literature, we can infer its characteristics from its structure:

- It would possess a moderate δP value due to the polar pyridine ring and C-Br bond.
- It would have a non-zero δH value, primarily as a hydrogen bond acceptor at the nitrogen atom.
- Its δD value would be significant, influenced by its aromatic ring and overall electron cloud.

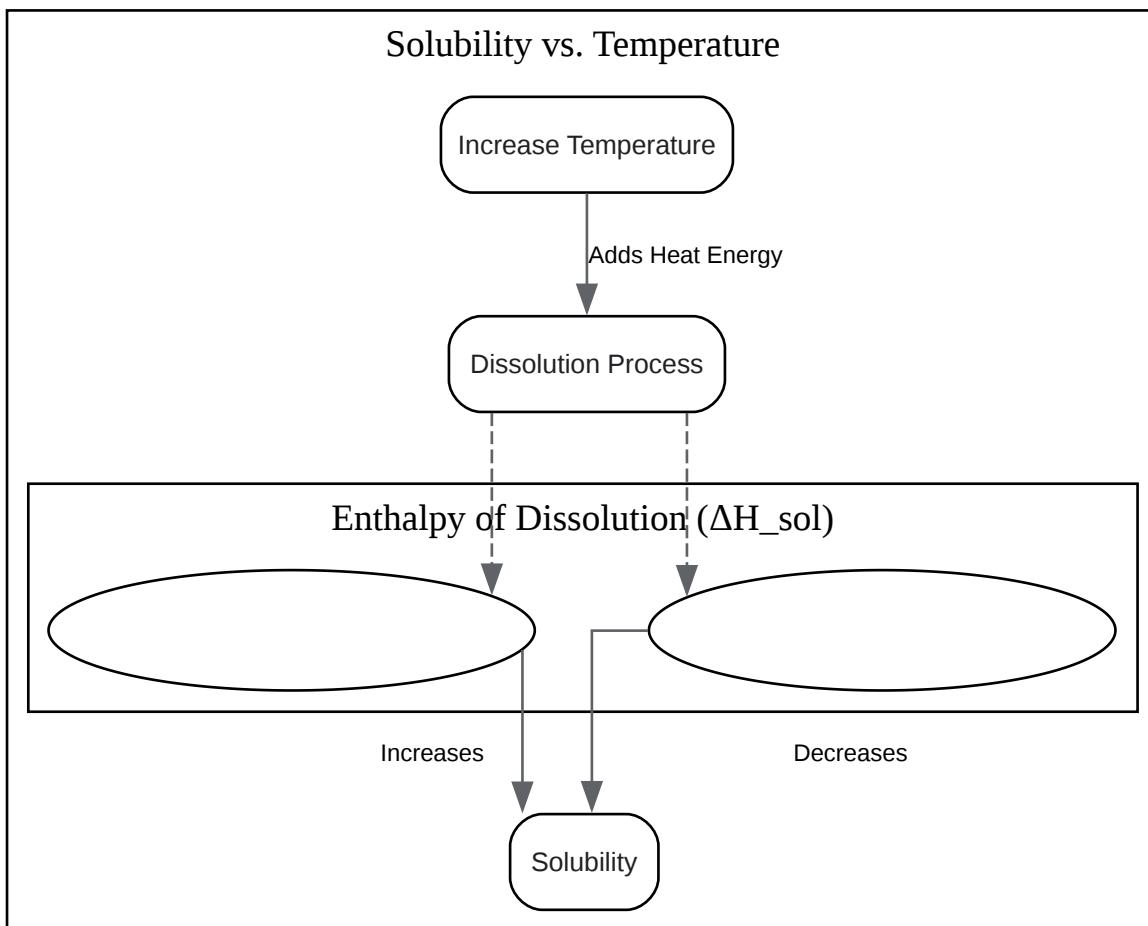
This profile suggests good compatibility with solvents that have balanced δD , δP , and δH components.

Solubility Profile in Common Organic Solvents

Based on its physicochemical properties and general statements from chemical suppliers, the following table summarizes the expected qualitative solubility of **4-Bromo-2,6-dimethylpyridine**.^[1]

It is critical to note that this information is qualitative. For precise applications, experimental determination is strongly recommended using the protocol outlined in Section 5.

Solvent	Solvent Type	Expected Solubility	Rationale
Water	Polar Protic	Limited/Low	The nonpolar character of the methyl groups and the overall molecule size outweighs the polarity of the pyridine ring.
Methanol/Ethanol	Polar Protic	Soluble	The alcohol's polarity and ability to interact with the pyridine nitrogen lead to good solubility.
Acetone	Polar Aprotic	Soluble	Strong dipole-dipole interactions are possible.
Tetrahydrofuran (THF)	Polar Aprotic	Soluble	Similar polarity and potential for dipole-dipole interactions.
Dichloromethane (DCM)	Polar Aprotic	Soluble	Effective at dissolving moderately polar organic compounds.
Toluene	Nonpolar Aromatic	Soluble	The aromatic nature of toluene allows for favorable π -stacking interactions with the pyridine ring.
Hexane/Heptane	Nonpolar Aliphatic	Slightly Soluble	The molecule's polarity is a mismatch for highly nonpolar aliphatic solvents, leading to lower solubility.


Key Factors Influencing Solubility

Effect of Temperature

The influence of temperature on solubility is dictated by the enthalpy of dissolution (ΔH_{sol}).[\[8\]](#) [\[9\]](#)[\[10\]](#)

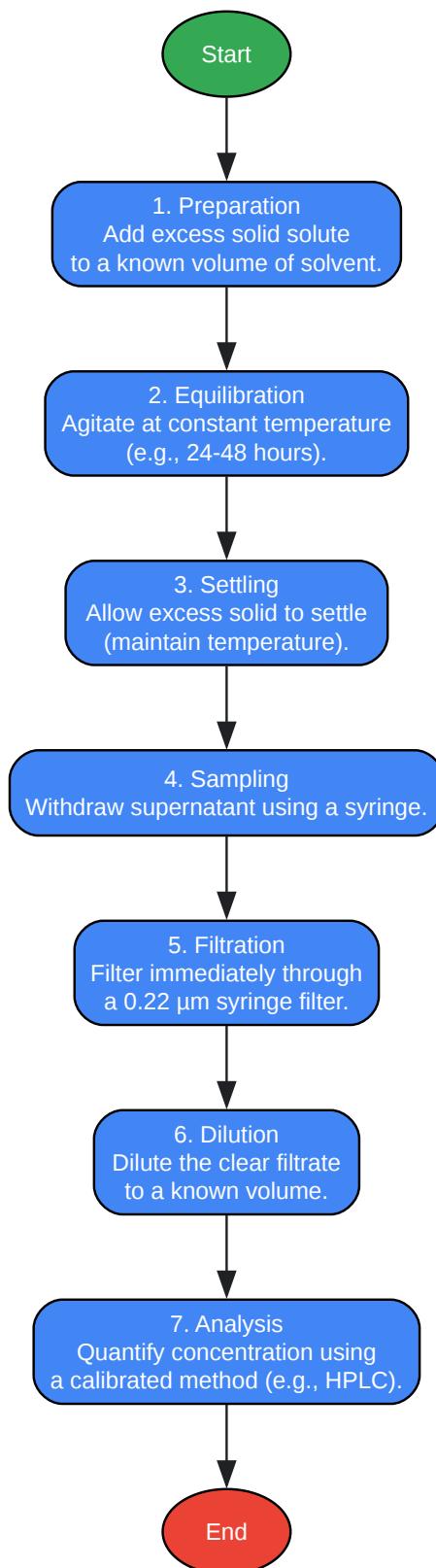
- Endothermic Dissolution ($\Delta H_{sol} > 0$): If energy is absorbed during dissolution (i.e., more energy is needed to break solute-solute bonds than is released forming solute-solvent bonds), solubility will increase with temperature. This is the most common scenario for solids dissolving in liquids.[\[8\]](#)
- Exothermic Dissolution ($\Delta H_{sol} < 0$): If heat is released during dissolution, Le Châtelier's principle predicts that increasing the temperature will shift the equilibrium toward the solid state, decreasing solubility.[\[11\]](#)[\[12\]](#)

For **4-Bromo-2,6-dimethylpyridine**, the dissolution process in most organic solvents is likely endothermic, meaning solubility should increase with temperature. However, this must be confirmed experimentally for each specific solvent system.

[Click to download full resolution via product page](#)

Logical flow of temperature's effect on solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)


This protocol describes a reliable, self-validating method for determining the equilibrium solubility of **4-Bromo-2,6-dimethylpyridine**.^[13] The core principle is to create a saturated solution in equilibrium with an excess of the solid solute at a constant temperature.

Materials and Equipment

- **4-Bromo-2,6-dimethylpyridine** (solid)
- Selected organic solvent (analytical grade)

- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)*Workflow for the Shake-Flask Solubility Measurement.*

Step-by-Step Procedure

- Preparation: To a series of vials, add a precisely known volume of the chosen solvent (e.g., 5.0 mL).
- Addition of Solute: Add an excess amount of solid **4-Bromo-2,6-dimethylpyridine** to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.
- Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours). Causality Note: This extended agitation ensures the dissolution rate equals the precipitation rate, defining true equilibrium solubility.
- Phase Separation: Once equilibrium is reached, remove the vials and allow the undissolved solid to settle while maintaining the experimental temperature.
- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Trustworthiness Check: This step is critical to remove all undissolved micro-particulates, which would otherwise falsely inflate the measured solubility.
- Dilution and Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of your analytical method. Analyze the diluted sample using a pre-validated and calibrated method (e.g., HPLC-UV) to determine the concentration.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Safety and Handling

4-Bromo-2,6-dimethylpyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

- Hazards: Harmful if swallowed (Acute Tox. 4 Oral), causes serious eye damage (Eye Dam. 1), and may cause skin and respiratory irritation.[2][4]

- Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[\[2\]](#)

Conclusion

4-Bromo-2,6-dimethylpyridine is a moderately polar compound with good solubility in a wide array of common organic solvents and limited solubility in water. Its solubility behavior is a direct consequence of its molecular structure, governed by a balance of polar, nonpolar, and hydrogen-bonding interactions. While theoretical models like Hansen Solubility Parameters provide a predictive framework, precise quantitative data for critical applications in research and drug development must be obtained through rigorous experimental methods like the shake-flask protocol detailed herein. Understanding and controlling the solubility of this key intermediate is a fundamental requirement for its successful application in synthesis and formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5093-70-9: 4-Bromo-2,6-dimethylpyridine | CymitQuimica [cymitquimica.com]
- 2. 4-Bromo-2,6-dimethylpyridine CAS 5093-70-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-bromo-2,6-dimethylpyridine AldrichCPR 5093-70-9 [sigmaaldrich.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [4-Bromo-2,6-dimethylpyridine solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109321#4-bromo-2-6-dimethylpyridine-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com